7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
Two efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, include a molecular weight of 150.1380 and a formula of C6H6N4O .Scientific Research Applications
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Medicinal Chemistry
- The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers .
- This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
- The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .
- These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
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Organic & Biomolecular Chemistry
- Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed .
- The reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones were used .
- The excellent yield and/or regioselectivity shown by the reactions decreased when ethyl 5-amino-1,2,4-triazole-3-carboxylate was used .
- The preparation of a set of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold led to the identification of a compound with a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
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Antiviral Research
- The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been used in the development of antiviral drugs .
- In one study, the preparation of a set of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold led to the identification of a compound with a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
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DNA-Dependent Protein Kinase (DNA-PK) Inhibition
- The compound “7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one” is a potent and selective DNA-PK inhibitor .
- DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks, and its inhibition can enhance the effectiveness of cancer treatments such as radiation therapy and chemotherapy .
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Antimalarial Activity
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HIV Research
Future Directions
The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The continued development and application of 1,2,4-triazolo[1,5-a]pyrimidines in both agriculture and medicinal chemistry highlight the significance of this nucleus .
properties
IUPAC Name |
7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3-10-7-9-2-4(6(13)14)5(8)12(7)11-3/h2H,8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVVMPKPOVCDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
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